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Compound of Interest

Compound Name: ATX-002

Cat. No.: B10854682 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of the ionizable

cationic lipid ATX-002 with other industry-standard lipids for the delivery of RNA therapeutics.

The data presented is collated from preclinical studies in animal models, offering insights into

the efficacy of ATX-002 within the LUNAR® lipid nanoparticle (LNP) platform.

Executive Summary
ATX-002 is a key component of the LUNAR® platform for RNA delivery. Preclinical data

demonstrates its high efficiency in mediating gene silencing in hepatocytes. Notably, a LUNAR

formulation incorporating an ATX lipid has been shown to be significantly more potent than

formulations containing the widely used DLin-MC3-DMA for siRNA-mediated knockdown of

Factor VII (FVII) in mice. While direct head-to-head comparisons with other clinically advanced

lipids such as ALC-0315 and SM-102 are not readily available in published literature, the

existing data positions ATX-002 as a highly effective lipid for hepatic gene silencing.

Data Presentation: In Vivo Performance Comparison
The following tables summarize the quantitative data from preclinical studies, focusing on the

siRNA-mediated knockdown of Factor VII, a common benchmark for evaluating the in vivo

performance of lipid nanoparticle delivery systems.

Table 1: ATX-002 Performance in FVII Knockdown

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b10854682?utm_src=pdf-interest
https://www.benchchem.com/product/b10854682?utm_src=pdf-body
https://www.benchchem.com/product/b10854682?utm_src=pdf-body
https://www.benchchem.com/product/b10854682?utm_src=pdf-body
https://www.benchchem.com/product/b10854682?utm_src=pdf-body
https://www.benchchem.com/product/b10854682?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lipid
Nanoparti
cle
Formulati
on

Ionizable
Lipid

siRNA
Target

Animal
Model

Dose
% FVII
Knockdo
wn

Source

LUNAR® ATX-002 Factor VII Mice
Not

Specified
63% [1][2]

Note: The specific dose for the 63% knockdown was not detailed in the available source.

Table 2: Comparative In Vivo Performance of LUNAR® (ATX Lipid) vs. DLin-MC3-DMA

Lipid
Nanopa
rticle
Formula
tion

Ionizabl
e Lipid

siRNA
Target

Animal
Model

Dose
% FVII
Knockd
own

Relative
Potency

Source

LUNAR® ATX Lipid
Factor

VII
Mice

0.3

mg/kg

Up to

97%

~5x more

potent
[3][4]

Competit

or LNP

DLin-

MC3-

DMA

Factor

VII
Mice

0.3

mg/kg

~19.4%

(calculate

d)

1x [3][4]

Table 3: Performance of Alternative Clinically-Relevant Ionizable Lipids in FVII Knockdown

Lipid
Nanoparti
cle
Formulati
on

Ionizable
Lipid

siRNA
Target

Animal
Model

Dose

% FVII
mRNA
Knockdo
wn

Source

LNP ALC-0315 Factor VII Mice 1 mg/kg ~98.4% [5]

LNP
DLin-MC3-

DMA
Factor VII Mice 1 mg/kg ~84.7% [5]
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Note: This data is from a separate study and is provided for contextual comparison. A direct

comparison with ATX-002 was not performed in this study.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

LNP Formulation and In Vivo Administration for FVII
Knockdown
1. LNP Formulation (Microfluidic Mixing):

Lipid Stock Solutions: The ionizable lipid (e.g., ATX-002), 1,2-distearoyl-sn-glycero-3-

phosphocholine (DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) are

dissolved in ethanol at a specific molar ratio. A common ratio for LUNAR formulations is

approximately 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

Aqueous Phase: The siRNA targeting Factor VII is dissolved in a low pH buffer, such as 50

mM citrate buffer (pH 4.0).

Microfluidic Mixing: The lipid-ethanol solution and the siRNA-aqueous solution are mixed

using a microfluidic device (e.g., a NanoAssemblr). The rapid mixing at a controlled flow rate

ratio (e.g., 3:1 aqueous to organic) leads to the self-assembly of LNPs encapsulating the

siRNA.

Purification: The resulting LNP suspension is dialyzed against phosphate-buffered saline

(PBS) at pH 7.4 to remove ethanol and non-encapsulated siRNA.

2. Animal Model and Administration:

Animal Strain: C57BL/6 mice are commonly used for FVII knockdown studies.

Administration Route: The LNP-siRNA formulation is administered intravenously (i.v.) via the

tail vein.

Dosing: Doses are typically calculated based on the amount of siRNA per kilogram of body

weight (e.g., 0.3 mg/kg).
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3. Sample Collection and Analysis:

Blood Collection: Blood samples are collected at specified time points post-injection (e.g., 48

hours).

Serum Isolation: Serum is isolated from the blood samples by centrifugation.

FVII Protein Quantification: The concentration of Factor VII protein in the serum is measured

using an enzyme-linked immunosorbent assay (ELISA) kit specific for mouse Factor VII.

Data Analysis: The percentage of FVII knockdown is calculated by comparing the FVII levels

in the treated groups to a control group (e.g., treated with PBS or a non-targeting siRNA).

Mandatory Visualization
Signaling Pathway and Experimental Workflow
Diagrams
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Caption: Workflow for in vivo FVII knockdown and cellular mechanism of LNP-siRNA action.
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LUNAR® LNP Components
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Caption: Relationship between LUNAR® LNP components and performance attributes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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